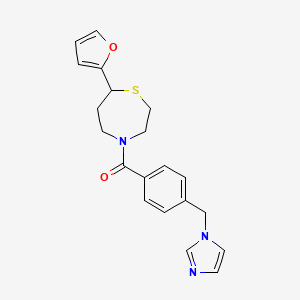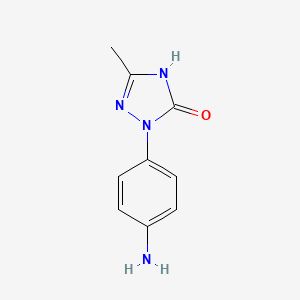
2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It contains an aminophenyl group, which is a phenyl group (a ring of six carbon atoms) with an amino group (NH2) attached . The molecule also contains a 1,2,4-triazol-3-one group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements).
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods . For instance, 2-(4-Aminophenyl)benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-(4-Aminophenyl)ethylamine (APEA) has been used in the study of reductive amination with 3-deoxy-d-mannuronic acid (Kdo) and for the synthesis of new heat-resistant biopolyureas by fermentation techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 2-(4-Aminophenyl)acetic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Synthesis of Derivatives : The compound and its derivatives have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to the formation of various derivatives. These derivatives have been further modified and screened for their antimicrobial activities against a range of microorganisms. Notably, some derivatives exhibited good or moderate antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Antimicrobial Activity Studies : Further studies involved the synthesis of new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and their investigation for antimicrobial activities. These studies reinforced the antimicrobial potential of triazole derivatives, with several compounds showing significant activity against various microorganisms (Demirbaş et al., 2009).
Structural and Computational Studies
- Computational and X-Ray Studies : The structural properties of some triazole derivatives have been characterized through computational studies and X-ray diffraction. These studies not only provided insights into the molecular structure but also highlighted the potential of these compounds in various applications due to their structural characteristics (Ünlüer et al., 2020).
Applications in Metal Complexes
- Metal Complex Synthesis : Triazole derivatives have been utilized in the synthesis of metal complexes, which were characterized and explored for their structural properties. The study on Cu(II), Ni(II), and Fe(II) complexes with triazole Schiff bases derived from the compound provided insights into the coordination chemistry and potential applications of these complexes (Sancak et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-aminophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-11-9(14)13(12-6)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHVTCUHDKSLBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

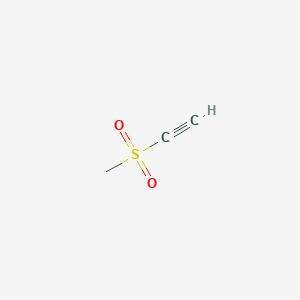
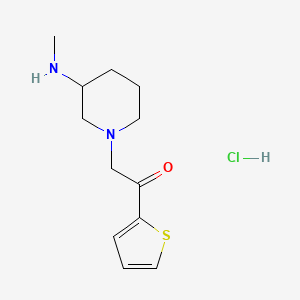
![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)
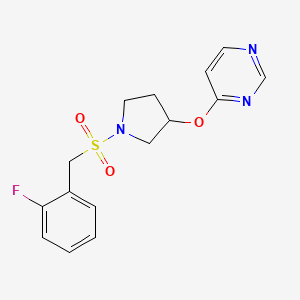
![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)
![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)
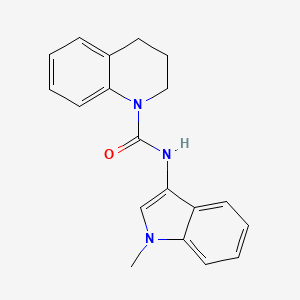
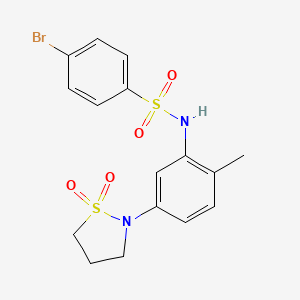
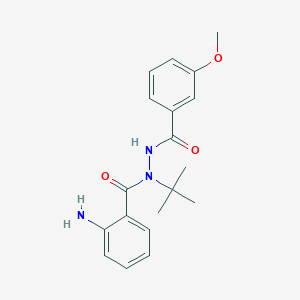
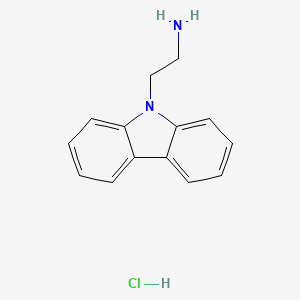
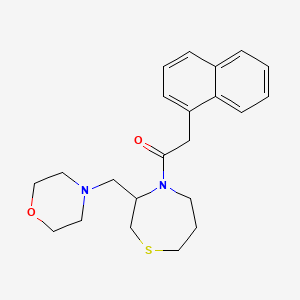
![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)
